JNJ-47965567 -

JNJ-47965567

Catalog Number: EVT-270684
CAS Number:
Molecular Formula: C28H32N4O2S
Molecular Weight: 488.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-47965567, also known as JNJ-47965567, is a potent and selective antagonist of the purinergic P2X7 receptor (P2X7R). [] This compound is primarily utilized in scientific research to investigate the role of P2X7R in various biological processes, particularly in the context of neuroinflammation and neurodegenerative diseases.

Brilliant Blue G

    Compound Description: Brilliant Blue G is a dye with known antagonistic activity at the P2X7 receptor. It is less potent than compounds like JNJ-47965567 and AFC-5128. []

    Relevance: Like JNJ-47965567, Brilliant Blue G has been investigated for its potential anticonvulsant effects due to its P2X7 receptor antagonism. In studies, it showed modest effects in fully kindled rats but demonstrated a moderate retarding effect in the PTZ-kindling model. Its lower potency compared to JNJ-47965567 suggests a less favorable pharmacological profile. []

AFC-5128

    Compound Description: AFC-5128 is a potent and selective P2X7 receptor antagonist. []

    Relevance: AFC-5128 shares a similar pharmacological target with JNJ-47965567, acting as a P2X7 receptor antagonist. It has demonstrated significant antiepileptogenic activity in the PTZ-kindling model, showing a more pronounced effect compared to JNJ-47965567. Both compounds, when combined with carbamazepine, increased the threshold in the maximal electroshock seizure test. Additionally, AFC-5128 treatment, like JNJ-47965567, reduced Iba 1 and GFAP immunoreactivity in the hippocampal CA3 region. This indicates that both compounds may exert anticonvulsant effects through similar mechanisms involving the modulation of P2X7 receptor activity and neuroinflammation. []

Tanshinone IIA Sulfonate

    Compound Description: Tanshinone IIA sulfonate is a derivative of a natural compound and exhibits P2X7 receptor antagonist properties. []

    Relevance: Tanshinone IIA sulfonate, similar to JNJ-47965567, targets the P2X7 receptor and has shown potential in modulating seizure activity. While less potent than JNJ-47965567 in some models, it exhibited a moderate retarding effect in the PTZ-kindling model. This suggests that tanshinone IIA sulfonate may share some therapeutic relevance with JNJ-47965567 in the context of epilepsy. []

A-438079

    Compound Description: A-438079 is a selective P2X7 receptor inhibitor. []

    Relevance: Both A-438079 and JNJ-47965567 target the P2X7 receptor, albeit with different mechanisms of action (inhibitor vs. antagonist). A-438079 has shown efficacy in reducing seizure severity and neuronal death following status epilepticus, suggesting that targeting the P2X7 receptor, whether through inhibition or antagonism, could have therapeutic potential in epilepsy. []

Adenosine 5'-triphosphate (ATP)

    Compound Description: ATP is an endogenous molecule that acts as an agonist at the P2X7 receptor. [, ]

    Relevance: ATP is the primary endogenous ligand for the P2X7 receptor, while JNJ-47965567 acts as an antagonist at this receptor. Studying the effects of both ATP and JNJ-47965567 allows for a comprehensive understanding of P2X7 receptor function and its potential as a therapeutic target. For instance, the effects of ATP-induced P2X7 receptor activation can be compared to the effects of JNJ-47965567-mediated P2X7 receptor blockade to understand the role of this receptor in various physiological and pathological processes. [, ]

2′(3′)-O-(4-Benzoylbenzoyl)-ATP (BzATP)

    Compound Description: BzATP is a potent and selective agonist of the P2X7 receptor. []

    Relevance: BzATP's ability to activate the P2X7 receptor, contrary to JNJ-47965567's antagonistic action, allows for the study of contrasting effects on microglial morphology and cytokine release. Comparing the effects of BzATP and JNJ-47965567 provides insights into the receptor's role in inflammation and immune responses, which are relevant for understanding the therapeutic potential of JNJ-47965567 in neuroinflammatory conditions. []

A-804598

    Compound Description: A-804598 is a selective antagonist of the P2X7 receptor. []

    Relevance: Similar to JNJ-47965567, A-804598 acts as a P2X7 receptor antagonist. Examining the effects of both antagonists on microglial morphology and cytokine secretion, as was done in the study comparing their effects to BzATP, can validate and strengthen the findings related to P2X7 receptor modulation and provide further evidence for the therapeutic potential of JNJ-47965567 in neuroinflammatory conditions. []

Levetiracetam

    Compound Description: Levetiracetam is a commonly used anti-seizure medication. []

    Relevance: The study highlighted the lack of efficacy of levetiracetam in controlling spontaneous seizures in the intra-amygdala kainic acid model of epilepsy, a model resistant to many common anti-seizure medications. In contrast, JNJ-47965567 demonstrated a significant reduction in spontaneous seizures in this model. This suggests that JNJ-47965567 may offer a therapeutic advantage over conventional anti-seizure drugs like levetiracetam in cases of drug-resistant epilepsy. []

[11C]SMW139

    Compound Description: [11C]SMW139 is a radiotracer developed for positron emission tomography (PET) imaging of the P2X7 receptor. [, ]

    Relevance: While JNJ-47965567 serves as a pharmacological tool to modulate P2X7 receptor activity, [11C]SMW139 allows for the visualization and quantification of P2X7 receptor expression in vivo. This is particularly useful in preclinical studies, as demonstrated in the experimental autoimmune encephalomyelitis model of multiple sclerosis, where [11C]SMW139 PET imaging enabled the assessment of P2X7 receptor expression changes during disease progression. Combining pharmacological interventions with JNJ-47965567 and PET imaging using [11C]SMW139 can provide valuable insights into the role of the P2X7 receptor in various diseases and help evaluate the effectiveness of P2X7-targeted therapies. [, ]

Overview

N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide, also known by its developmental code JNJ-47965567, is a chemical compound primarily studied for its pharmacological properties. This compound is recognized as a selective antagonist of the purinergic receptor P2X7, which plays a significant role in various physiological processes, including pain perception and neuroinflammation. The molecular formula of this compound is C28H32N4O2S, with a molecular weight of approximately 488.64 g/mol .

Source

The compound has been synthesized and characterized in various studies, notably in research focused on treating neuropathic pain and seizure disorders. Its synthesis and biological activity have been documented in several scientific publications and patent filings .

Classification

N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide belongs to the class of small molecules that act as antagonists at purinergic receptors. Specifically, it targets the P2X7 receptor, which is implicated in inflammatory responses and neuronal excitability .

Synthesis Analysis

Methods

The synthesis of N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide involves several key steps:

  1. Formation of Tetrahydro-2H-pyran: The initial step typically involves the construction of the tetrahydro-2H-pyran ring, which serves as a core structure for further modifications.
  2. Introduction of Phenylpiperazine: A phenylpiperazine moiety is introduced to the tetrahydropyran framework to enhance the pharmacological profile.
  3. Nicotinamide Coupling: The final step involves coupling with 2-(phenylthio)nicotinamide, forming the complete structure through amide bond formation.

Technical Details

The synthetic route may employ various reagents and conditions such as solvent systems (e.g., dimethylformamide or dimethyl sulfoxide), temperature control, and purification techniques like chromatography to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular structure of N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide can be represented as follows:

C28H32N4O2S\text{C}_{28}\text{H}_{32}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a complex arrangement including a tetrahydropyran ring, a phenylpiperazine substituent, and a phenylthio group attached to a nicotinamide backbone.

Data

Key structural data includes:

  • Molecular Weight: 488.64 g/mol
  • CAS Number: 1428327-31-4
    These identifiers are crucial for referencing the compound in chemical databases and literature .
Chemical Reactions Analysis

Reactions

N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide participates in various chemical reactions primarily related to its pharmacological activity:

  1. Ion Channel Modulation: As an antagonist of P2X7 receptors, it inhibits calcium flux induced by agonists like BzATP.
  2. Biochemical Interactions: It may undergo metabolic transformations in biological systems that can affect its efficacy and safety profile.

Technical Details

The compound's ability to modulate receptor activity has been quantitatively assessed using pIC50 values across different species, indicating its potential cross-species applicability in pharmacology .

Mechanism of Action

Process

The mechanism of action for N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide primarily involves:

  1. Receptor Binding: The compound binds to the P2X7 receptor, preventing ATP-induced calcium influx.
  2. Neuroprotective Effects: By inhibiting P2X7 receptor activation, it may reduce neuroinflammation and protect against neuronal excitotoxicity.

Data

Research indicates that this compound shows significant anticonvulsant properties and can suppress seizures induced by hypoxia in animal models .

Physical and Chemical Properties Analysis

Physical Properties

N-((4-(4-phenylpiperazin-1-yltetrahydro-2H-pyran-4-y)methyl)-2-(phenylthio)nicotinamide appears as a white to beige powder with the following characteristics:

PropertyValue
Melting Point82–88 °C
SolubilityDMF (30 mg/mL), DMSO (59.62 mg/mL), Ethanol (12.5 mg/mL)
Storage Temperature2–8 °C

Chemical Properties

The compound exhibits stability under appropriate storage conditions but should be handled with care due to potential reactivity with strong oxidizing agents or bases .

Applications

Scientific Uses

N-((4-(4-phenylpiperazin-1-yltetrahydro-2H-pyran-4-y)methyl)-2-(phenylthio)nicotinamide has several significant applications in scientific research:

  1. Neuropathic Pain Research: Its role as a P2X7 antagonist makes it a candidate for studying pain mechanisms and potential treatments.
  2. Epilepsy Studies: The compound's anticonvulsant properties are being explored for therapeutic applications in seizure disorders.
  3. Neuroinflammation Research: Investigations into its effects on neuroinflammatory pathways could lead to new treatments for neurodegenerative diseases .

Properties

Product Name

N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide

IUPAC Name

N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide

Molecular Formula

C28H32N4O2S

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33)

InChI Key

XREFXUCWSYMIOG-UHFFFAOYSA-N

SMILES

C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

JNJ-47965567; JNJ 47965567; JNJ47965567.

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.